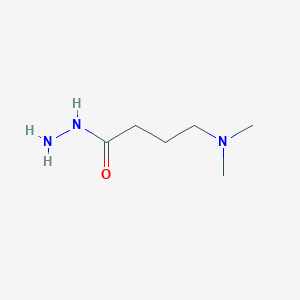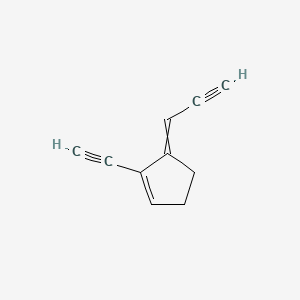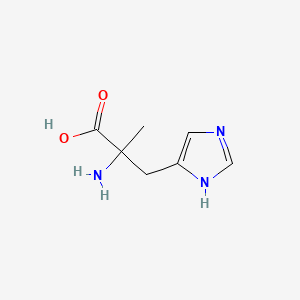
(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride is a chemical compound with the molecular formula C₁₀H₈Br₂Cl₂O₂ and a molecular weight of 390.88 g/mol . It is characterized by the presence of bromine, chlorine, and methyl groups attached to a phenoxyacetyl chloride structure. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride typically involves the reaction of 2,6-dibromo-4-chloro-3,5-dimethylphenol with acetyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced equipment and techniques ensures efficient production while maintaining safety standards.
Analyse Chemischer Reaktionen
Types of Reactions
(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the acetyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may result in the formation of an amide derivative .
Wissenschaftliche Forschungsanwendungen
(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride involves its reactivity with nucleophiles. The acetyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and synthesis processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dibromo-4-chlorophenol: Similar structure but lacks the acetyl chloride group.
4-Chlorophenoxyacetyl chloride: Similar functional groups but different substitution pattern on the phenyl ring.
Uniqueness
(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride is unique due to the presence of both bromine and chlorine atoms along with the acetyl chloride group. This combination of functional groups provides distinct reactivity and applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H8Br2Cl2O2 |
|---|---|
Molekulargewicht |
390.88 g/mol |
IUPAC-Name |
2-(2,6-dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride |
InChI |
InChI=1S/C10H8Br2Cl2O2/c1-4-7(11)10(16-3-6(13)15)8(12)5(2)9(4)14/h3H2,1-2H3 |
InChI-Schlüssel |
TVUCIAZTSRSFLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1Br)OCC(=O)Cl)Br)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-6-methyl-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B13809890.png)


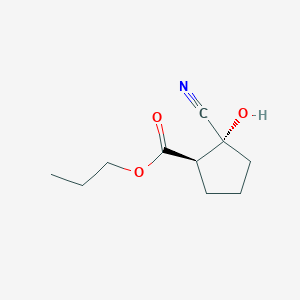
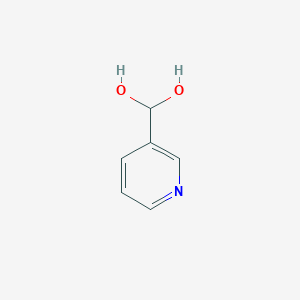
![1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol](/img/structure/B13809925.png)
![4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline](/img/structure/B13809927.png)

